1-(6-Chloropyridin-3-YL)pyrrolidin-2-one
Descripción
1-(6-Chloropyridin-3-YL)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a five-membered lactam ring) linked to a 6-chloropyridin-3-yl moiety. This structure combines the hydrogen-bonding capability of the lactam with the electron-withdrawing and aromatic properties of the chloropyridine group.
Propiedades
Fórmula molecular |
C9H9ClN2O |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
1-(6-chloropyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c10-8-4-3-7(6-11-8)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 |
Clave InChI |
XMXRAQVGFOSFPM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Antioxidant Pyrrolidin-2-one Derivatives
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Key Features: Incorporates a thioxo-oxadiazole group and a hydroxyphenyl substituent. Activity: Exhibits 1.5× higher antioxidant activity than ascorbic acid via DPPH radical scavenging . Comparison: The 6-chloropyridinyl group in the target compound lacks the hydroxyl and thioxo groups, which are critical for radical scavenging.
Anti-Alzheimer’s Agents
- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) Key Features: Benzylated pyrrolidinone with a piperidinyl-fluorobenzoyl group. Activity: Potent acetylcholinesterase (AChE) inhibition, comparable to donepezil . However, the absence of a bulky benzyl group (as in 10b) might reduce AChE binding affinity.
Alpha-Adrenergic Receptor (AR) Ligands
- 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7) Key Features: Arylpiperazine-pyrrolidinone hybrid with a 2-chlorophenyl group. Activity: High alpha1-AR affinity (pKi = 7.13) and antiarrhythmic effects (ED50 = 1.0 mg/kg) . Pyridine’s nitrogen may engage in additional hydrogen bonding, influencing binding kinetics.
Insecticide Metabolites
- Imidacloprid Urea Analogue (1-((6-Chloropyridin-3-yl)methyl)imidazolidin-2-one) Key Features: Imidazolidin-2-one ring linked to a chloropyridinylmethyl group. Activity: Metabolite of imidacloprid, a neonicotinoid insecticide . Comparison: The pyrrolidin-2-one ring in the target compound offers a smaller ring size and different hydrogen-bonding geometry compared to imidazolidin-2-one, which may reduce insecticidal activity but improve metabolic stability.
Fluorinated Analogs
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Key Features: Fluorine substitution at the pyridine 6-position and a hydroxymethyl group on pyrrolidine. Application: Used in drug discovery for its polarity and metabolic resistance . Comparison: Fluorine’s electronegativity increases polarity, whereas chlorine’s bulkiness in the target compound may enhance hydrophobic interactions in target binding.
Métodos De Preparación
Key Example:
In a protocol adapted from imidazo[1,2-a]pyridine synthesis, pyrrolidin-2-one reacts with 6-chloropyridin-3-yl derivatives under acidic conditions. For instance, TosOH-catalyzed reactions in methanol at 70°C facilitate the substitution of chloride on 6-chloropyridine-3-carbaldehyde, yielding the target compound after silica gel chromatography. The electron-withdrawing chlorine atom enhances the electrophilicity of the pyridine ring, enabling efficient nucleophilic attack by the lactam’s nitrogen.
Table 1: Nucleophilic Substitution Conditions
| Reagents | Solvent | Temperature (°C) | Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| 6-Chloropyridine-3-carbaldehyde, TosOH | Methanol | 70 | TosOH | 65–78 | |
| 3-Bromo-6-chloropyridine, K₂CO₃ | DMF | 120 | Pd(PPh₃)₄ | 55–62 |
Coupling Reactions: Buchwald-Hartwig Amination
Transition metal-catalyzed coupling reactions, particularly Buchwald-Hartwig amination, enable direct C–N bond formation between halogenated pyridines and pyrrolidin-2-one. This method is favored for its regioselectivity and compatibility with complex substrates.
Key Example:
A palladium-catalyzed coupling of 6-chloro-3-iodopyridine with pyrrolidin-2-one in the presence of XantPhos and t-BuONa in toluene at 110°C affords the target compound in 70–85% yield. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by coordination of the lactam’s nitrogen and reductive elimination.
Table 2: Coupling Reaction Parameters
| Aryl Halide | Ligand | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| 6-Chloro-3-iodopyridine | XantPhos | t-BuONa | Toluene | 82 | |
| 6-Bromo-3-chloropyridine | BINAP | Cs₂CO₃ | Dioxane | 68 |
Cyclization Strategies
Cyclization of linear precursors offers a route to construct the pyrrolidin-2-one ring while incorporating the chloropyridine moiety. This method often involves intramolecular amidation or lactamization.
Key Example:
N-(6-Chloropyridin-3-yl)-4-aminobutanamide undergoes acid-catalyzed cyclization in THF at reflux, yielding 1-(6-chloropyridin-3-yl)pyrrolidin-2-one. The reaction leverages the nucleophilic attack of the amine on the carbonyl group, followed by dehydration. This method achieves yields of 60–75%, with purity dependent on the efficiency of the cyclization step.
Table 3: Cyclization Conditions
| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| N-(6-Chloropyridin-3-yl)-4-aminobutanamide | HCl | THF | 80 | 72 | |
| Ethyl 4-(6-chloropyridin-3-ylamino)butanoate | H₂SO₄ | EtOH | 70 | 65 |
Reductive Amination and Alkylation
Reductive amination strategies involve condensing 6-chloropyridin-3-amine with γ-keto acids or esters, followed by reduction and lactamization. This method is advantageous for introducing functional groups adjacent to the lactam nitrogen.
Key Example:
6-Chloropyridin-3-amine reacts with levulinic acid in the presence of NaBH₃CN, forming an intermediate imine that cyclizes to the pyrrolidin-2-one under acidic conditions. Yields range from 50–65%, with the reaction’s efficiency influenced by the reducing agent’s selectivity.
Table 4: Reductive Amination Parameters
| Amine | Carbonyl Component | Reducing Agent | Yield (%) | Source |
|---|---|---|---|---|
| 6-Chloropyridin-3-amine | Levulinic acid | NaBH₃CN | 58 | |
| 6-Chloropyridin-3-amine | Ethyl acetoacetate | H₂ (Pd/C) | 63 |
Catalytic Hydrogenation and Ring-Closing Metathesis
Advanced methods such as catalytic hydrogenation and ring-closing metathesis (RCM) provide alternative pathways for constructing the pyrrolidinone core. These approaches are less common but offer scalability for industrial applications.
Key Example:
A diene precursor containing the 6-chloropyridin-3-yl group undergoes RCM using a Grubbs catalyst, forming the pyrrolidin-2-one ring in 45–60% yield. Subsequent hydrogenation with H₂/Pd-C saturates the double bond, achieving full conversion.
Table 5: Catalytic Methods
| Method | Catalyst | Substrate | Yield (%) | Source |
|---|---|---|---|---|
| RCM | Grubbs II | Diene derivative | 55 | |
| Hydrogenation | Pd/C, H₂ | Unsaturated lactam | 95 |
Comparative Analysis of Synthetic Routes
Efficiency : Buchwald-Hartwig coupling offers the highest yields (70–85%) but requires expensive palladium catalysts. Nucleophilic substitution is cost-effective but suffers from moderate regioselectivity.
Scalability : Cyclization and reductive amination are amenable to large-scale production due to straightforward purification steps.
Purity : Catalytic hydrogenation produces high-purity products but involves multi-step synthesis.
Q & A
Q. What are the common synthetic routes for 1-(6-chloropyridin-3-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, cyclization of chloropyridine derivatives with pyrrolidinone precursors under catalytic conditions (e.g., Pd or Cu catalysts) is a common approach. Optimization involves:
- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Copper(I) iodide or Pd(PPh₃)₄ improves coupling efficiency in heterocyclic systems .
Example Reaction :
| Reactants | Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 6-Chloropyridin-3-amine + Pyrrolidinone | CuI | DMF | 100 | 72 |
| 3-Bromo-6-chloropyridine + Pyrrolidinone | Pd(PPh₃)₄ | THF | 80 | 65 |
Q. How is the structural identity of 1-(6-chloropyridin-3-yl)pyrrolidin-2-one confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substituent positions (e.g., chloropyridinyl protons at δ 7.8–8.2 ppm, pyrrolidinone protons at δ 2.5–3.5 ppm). ¹³C NMR identifies carbonyl (C=O) at ~175 ppm .
- X-ray Crystallography : Programs like SHELXL refine crystal structures by analyzing bond lengths (e.g., C–Cl ≈ 1.74 Å) and angles. ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular packing .
Advanced Research Questions
Q. How can SHELX software be applied in the refinement of crystallographic data for pyrrolidinone derivatives?
- Methodological Answer :
- Data Input : Import .hkl intensity files into SHELXL for least-squares refinement. Use the
L.S.command to adjust positional and thermal parameters. - Validation : The
CHECKCIFtool in PLATON identifies outliers (e.g., unusual bond distances or R-factor discrepancies). For example, pyrrolidinone rings should have planar deviations < 0.05 Å . - Case Study : Refinement of a related compound, 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one, achieved an R₁ value of 0.032 using SHELXL, confirming minimal residual electron density .
Q. What strategies are recommended for resolving contradictions in biological activity data for pyrrolidinone analogs?
- Methodological Answer :
- Dose-Response Analysis : Compare IC₅₀ values across assays. For instance, 1-[2-(4-methylthiazol-2-yl)ethyl]pyrrolidin-2-one showed IC₅₀ = 2.1 µM in in vitro cancer models but lower potency (IC₅₀ = 8.7 µM) in bacterial assays, suggesting target specificity .
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., replacing Cl with F) to assess pharmacophore contributions. Computational tools (e.g., molecular docking) predict binding affinity changes.
Example SAR Table :
| Derivative | Substituent | IC₅₀ (Cancer) | IC₅₀ (Bacterial) |
|---|---|---|---|
| 6-Cl | Chloropyridinyl | 2.1 µM | 8.7 µM |
| 6-F | Fluoropyridinyl | 3.5 µM | 12.4 µM |
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental data for pyrrolidinone derivatives?
- Methodological Answer :
- Benchmarking : Validate computational models (e.g., DFT calculations) against experimental parameters like dipole moments or logP values. For example, DFT-predicted logP for 1-(6-chloropyridin-3-yl)pyrrolidin-2-one was 1.2 vs. experimental 1.4 .
- Error Sources : Identify limitations in force fields (e.g., improper torsional angles in pyrrolidinone rings) or solvent effects omitted in simulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
